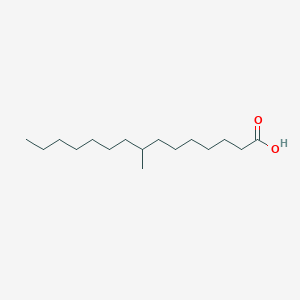
(+)-Volkensiflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-volkensiflavone is a natural product found in Rheedia edulis and Garcinia livingstonei. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavanone and a hydroxyflavone.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
(+)-Volkensiflavone, a compound isolated from various plant species, has demonstrated significant antibacterial and antioxidant activities. In studies, it exhibited higher antibacterial activity against strains such as Bacillus anthracis, Escherichia coli, and Staphylococcus aureus. The compound also showed notable antioxidant activity, suggesting its potential as a source of natural antibacterial and antioxidant agents (Mbwambo et al., 2012).
Potential in Treating Alzheimer's Disease
A study on a triple transgenic mouse model of Alzheimer's disease found that biflavonoids, including this compound, could have neuroprotective effects. The treatment with a biflavonoid fraction from Garcinia madruno, which included this compound, reduced β-amyloid deposition and tau pathology in the brain, suggesting potential therapeutic benefits for Alzheimer's disease (Sabogal-Guáqueta et al., 2017).
Aphrodisiac and Antihypertensive Effects
This compound has been identified in Allanblackia floribunda, a plant traditionally used for its aphrodisiac and antihypertensive properties. Research has validated these traditional uses, indicating the role of this compound in these effects (Brusotti et al., 2016).
Role in Atheroprotection
A study on the atheroprotective effects of biflavonoids showed that this compound, among other biflavonoids, can modulate the interaction between macrophages and oxidized LDL, a key event in atherosclerosis. The compound demonstrated antioxidant, anti-inflammatory, and atheroprotective effects in both in vitro and in vivo models (Tabares-Guevara et al., 2017).
Antimicrobial Modulatory Effects
This compound was found to have a modulatory effect on drug resistance in Staphylococcus aureus strains overexpressing efflux pump genes. The compound enhanced the activity of antibiotics, suggesting its potential as an adjuvant in antibiotic therapy for multidrug-resistant strains (Silva et al., 2020).
Propriétés
Formule moléculaire |
C30H20O10 |
|---|---|
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H/t27-,29+/m1/s1 |
Clé InChI |
YOGANETYFUQWIM-PXJZQJOASA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




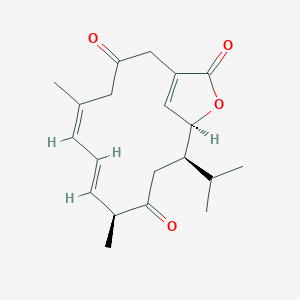

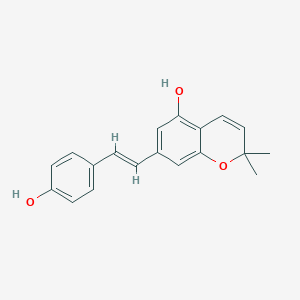
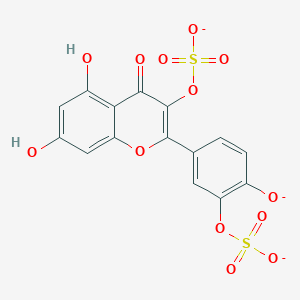
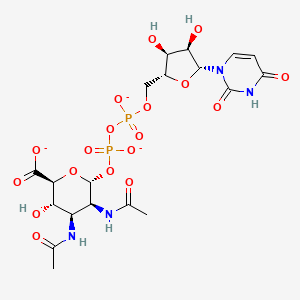
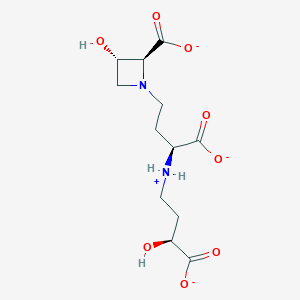
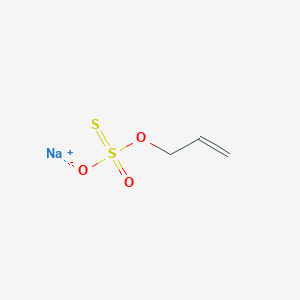
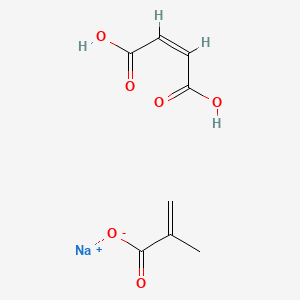

![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
